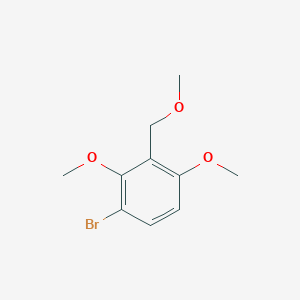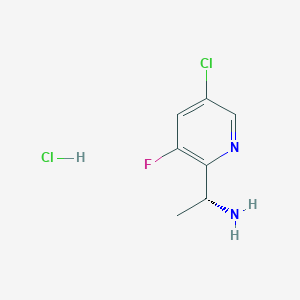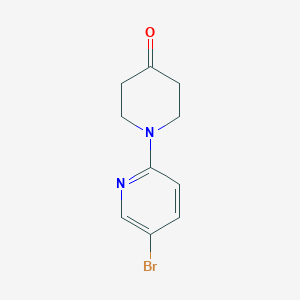
(3-Methylisoquinolin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylisoquinolin-8-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of isoquinoline, featuring a methyl group at the 3-position and a methanol group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoquinolin-8-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes methylation at the 3-position using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Hydroxymethylation: The resulting 3-methylisoquinoline is then subjected to hydroxymethylation at the 8-position. This can be achieved using formaldehyde (CH₂O) and a reducing agent such as sodium borohydride (NaBH₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylisoquinolin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for etherification.
Major Products
Oxidation: (3-Methylisoquinolin-8-yl)aldehyde or (3-Methylisoquinolin-8-yl)carboxylic acid.
Reduction: (3-Methylisoquinolin-8-yl)amine.
Substitution: (3-Methylisoquinolin-8-yl)chloride or (3-Methylisoquinolin-8-yl)ether.
Aplicaciones Científicas De Investigación
(3-Methylisoquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving isoquinoline derivatives.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (3-Methylisoquinolin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound without the methyl and methanol groups.
3-Methylisoquinoline: Lacks the methanol group at the 8-position.
8-Hydroxyisoquinoline: Lacks the methyl group at the 3-position.
Uniqueness
(3-Methylisoquinolin-8-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(3-methylisoquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-6,13H,7H2,1H3 |
Clave InChI |
ADMFKBFGQOFDJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=N1)C(=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)











![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
